Patent‑Defined Scaffold Uniqueness vs. Closest 5‑Aryl Analogs
Patent WO2011095625A1 enumerates a series of 4‑[3‑amino‑5‑(substituted‑phenyl)‑1,2,4‑triazin‑6‑yl]‑2,6‑dimethylbenzonitrile derivatives that differ only in the 5‑aryl substituent. The list includes the 3‑chloro‑4‑fluorophenyl variant (derived from the target compound) alongside the 3‑chlorophenyl, 4‑fluorophenyl, 3,4‑difluorophenyl, 3,5‑difluorophenyl, and 4‑chlorophenyl analogs [1]. The explicit structural differentiation in the claims confirms that the 3‑chloro‑4‑fluorophenyl substitution pattern is considered a distinct chemical entity within the series. No quantitative biological data (e.g., IC50, Ki) for these specific analogs could be retrieved from the accessible patent text.
| Evidence Dimension | Structural differentiation within a patent‑defined kinase‑inhibitor series |
|---|---|
| Target Compound Data | 5‑(3‑chloro‑4‑fluorophenyl)‑1,2,4‑triazin‑3‑amine (free amine scaffold) |
| Comparator Or Baseline | 5‑(3‑chlorophenyl)‑, 5‑(4‑fluorophenyl)‑, 5‑(3,4‑difluorophenyl)‑, 5‑(3,5‑difluorophenyl)‑, and 5‑(4‑chlorophenyl)‑1,2,4‑triazin‑3‑amine derivatives |
| Quantified Difference | Not available from permitted sources |
| Conditions | Patent claims; no assay data disclosed in accessible sections |
Why This Matters
Procurement of the exact 3‑chloro‑4‑fluorophenyl regioisomer is mandatory for replicating the patented kinase‑inhibitor intermediates; simple halogen‑swapped analogs will produce different final compounds.
- [1] WO2011095625A1 – 1,2,4‑triazine‑4‑amine derivatives. World Intellectual Property Organization, 2011. See compounds at lines 430‑450. View Source
